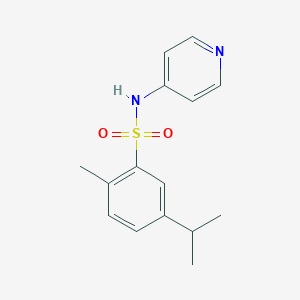

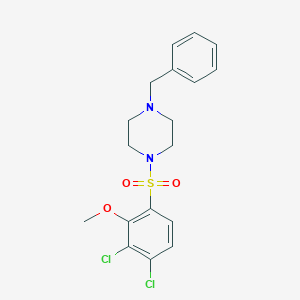

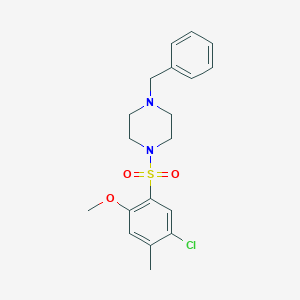

1-苄基-4-((5-氯-2-甲氧基-4-甲基苯基)磺酰基)哌嗪

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the piperazine ring, followed by various substitution reactions to add the different functional groups. The exact methods would depend on the specific reagents and conditions used .Molecular Structure Analysis

The piperazine ring in the molecule provides a basic character. The sulfonyl group is a good leaving group, and the presence of the benzyl group and the chloro-methoxy-methylphenyl group can have significant effects on the reactivity and properties of the molecule .Chemical Reactions Analysis

The compound could undergo various chemical reactions. For example, the piperazine ring could participate in substitution reactions, and the sulfonyl group could be replaced by nucleophiles in a substitution reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of the various functional groups. For example, it’s likely to be a solid at room temperature, and its solubility would depend on the solvent used .科学研究应用

Organic Synthesis

In organic synthesis, this compound could serve as a precursor or intermediate for the synthesis of more complex molecules. Its benzylic and piperazine components make it a versatile candidate for reactions involving nucleophilic substitution or as a ligand in transition-metal catalysis . The sulfonyl group, in particular, could be useful in Suzuki coupling reactions , which are pivotal in constructing carbon-carbon bonds .

Pharmacology

Pharmacologically, the piperazine moiety is known to be a part of many drug molecules , especially those acting on the central nervous system. This compound could be investigated for its potential as a lead compound in drug discovery, particularly for neurological conditions due to the presence of the piperazine ring, which is often seen in psychoactive drugs .

Biochemistry

In biochemistry, the compound’s ability to interact with various biological molecules could be explored. For instance, its sulfonyl group could be used to study protein binding or inhibition, potentially leading to the development of new enzymatic inhibitors or probes for biochemical pathways .

Chemical Engineering

From a chemical engineering perspective, this compound could be used in the development of novel materials or chemical processes . Its structural properties might make it suitable as a monomer for creating new polymers with specific characteristics like increased durability or chemical resistance .

Materials Science

In materials science, the compound could be utilized in the creation of advanced functional materials . Its molecular structure could lend itself to the formation of organic semiconductors or photoactive layers in solar cells, contributing to the advancement of renewable energy technologies .

Medicinal Chemistry

Lastly, in medicinal chemistry, the compound’s structure could be modified to enhance its pharmacokinetic properties . It could be used to design prodrugs that improve drug delivery, or to increase the selectivity and potency of pharmacological agents targeting specific receptors or enzymes .

未来方向

属性

IUPAC Name |

1-benzyl-4-(5-chloro-2-methoxy-4-methylphenyl)sulfonylpiperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23ClN2O3S/c1-15-12-18(25-2)19(13-17(15)20)26(23,24)22-10-8-21(9-11-22)14-16-6-4-3-5-7-16/h3-7,12-13H,8-11,14H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWCLFGGRDIYRKD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)S(=O)(=O)N2CCN(CC2)CC3=CC=CC=C3)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23ClN2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-4-((5-chloro-2-methoxy-4-methylphenyl)sulfonyl)piperazine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

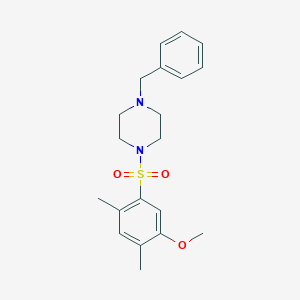

![1-Benzyl-4-[(5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl]piperazine](/img/structure/B512811.png)

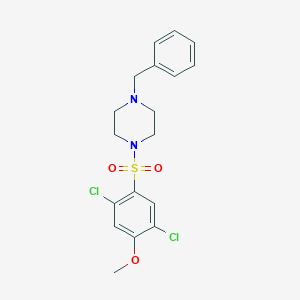

![3-Methyl-1-[(2,4,5-trimethylphenyl)sulfonyl]piperidine](/img/structure/B512828.png)

![1-[(5-Bromo-2,4-dimethylphenyl)sulfonyl]azepane](/img/structure/B512831.png)